molecular formula C12H12BrN B1335451 1-(4-bromo-2-ethylphenyl)-1H-pyrrole CAS No. 383137-66-4

1-(4-bromo-2-ethylphenyl)-1H-pyrrole

Cat. No.: B1335451
CAS No.: 383137-66-4
M. Wt: 250.13 g/mol
InChI Key: IFPBNZKXHQWKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-2-ethylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBNZKXHQWKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Potential applications of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Applications of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole in Medicinal Chemistry

Authored by: A Senior Application Scientist
Publication Date: February 14, 2026

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[4][5] This technical guide explores the untapped potential of a specific, yet underexplored, derivative: This compound . We will dissect the molecule's structural components, propose synthetic strategies, and, drawing from extensive literature on related N-arylpyrroles, delineate potential therapeutic applications and a roadmap for its development from a hit compound to a clinical lead. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their discovery programs.

Introduction: The N-Arylpyrrole Scaffold – A Privileged Motif in Drug Discovery

The N-arylpyrrole framework is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][5] The direct linkage of an aromatic ring to the pyrrole nitrogen introduces specific conformational constraints and electronic features that can be exploited for potent and selective interactions with biological targets.[6] The blockbuster drug atorvastatin, a potent HMG-CoA reductase inhibitor, and the multi-kinase inhibitor sunitinib are prominent examples of the therapeutic success of pyrrole-containing molecules.[3][4]

The subject of this guide, this compound, presents a unique combination of structural features:

  • A Pyrrole Core: An electron-rich aromatic heterocycle capable of participating in hydrogen bonding and π-π stacking interactions.[4]

  • An N-Aryl Substituent: This group dictates the orientation of the phenyl ring relative to the pyrrole, influencing the molecule's overall topology and potential for atropisomerism.[6][7]

  • A 4-Bromo Substituent: A halogen atom that can act as a hydrophobic anchor, a potential site for metabolic transformation, or a handle for further chemical modification. It can also participate in halogen bonding.

  • A 2-Ethyl Substituent: An alkyl group that introduces steric bulk, potentially influencing the molecule's conformation and providing a lipophilic contact point within a binding pocket.

This guide will systematically explore how these features can be harnessed for the development of novel therapeutics.

Synthetic Strategies for this compound

While a specific synthesis for this compound is not extensively documented in the literature, its synthesis can be readily envisaged using established methodologies for N-arylpyrrole formation. The Paal-Knorr synthesis is a classic and robust method for constructing the pyrrole ring.[8]

Proposed Synthetic Protocol: Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Reaction Scheme:

Synthetic_Scheme reagents 2,5-Dimethoxytetrahydrofuran + 1-(4-bromo-2-ethylphenyl)amine conditions Acid catalyst (e.g., AcOH) Heat product This compound reagents->product Paal-Knorr Synthesis

Caption: Proposed Paal-Knorr synthesis of the target compound.

Step-by-Step Methodology:

  • Reactant Preparation: The key starting materials are 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and 4-bromo-2-ethylaniline.

  • Reaction Setup: To a solution of 4-bromo-2-ethylaniline (1.0 eq) in a suitable solvent such as acetic acid or a high-boiling alcohol, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Alternative synthetic routes, such as copper-mediated cross-coupling of pyrrole with the corresponding arylboronic acid, could also be explored.[9]

Potential Therapeutic Applications and Mechanistic Insights

Based on the known pharmacology of N-arylpyrroles, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity

Many pyrrole derivatives exhibit potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1]

Potential Targets and Mechanisms:

  • Kinase Inhibition: The N-arylpyrrole scaffold can be designed to target the ATP-binding site of various kinases. The 4-bromo-2-ethylphenyl moiety could be oriented to occupy a hydrophobic pocket, while the pyrrole core could form key hydrogen bonds.

  • Tubulin Polymerization Inhibition: Certain pyrrole-containing compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • HDAC Inhibition: The structural features of this molecule could be elaborated to incorporate a zinc-binding group, targeting histone deacetylases.

Signaling_Pathway cluster_0 Potential Anticancer Mechanism Drug This compound Kinase Protein Kinase (e.g., EGFR, VEGFR) Drug->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Proliferation Tumor Cell Proliferation PhosphoSubstrate->Proliferation

Caption: Hypothesized inhibition of a protein kinase signaling pathway.

Anti-inflammatory Activity

Pyrrole derivatives have been investigated as inhibitors of key inflammatory mediators.[5][10]

Potential Targets and Mechanisms:

  • COX/LOX Inhibition: The N-arylpyrrole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3] The molecule could be optimized to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

  • Cytokine Modulation: The compound could potentially interfere with the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

Antimicrobial and Antifungal Activity

Phenylpyrrole derivatives, such as fludioxonil, are known for their potent antifungal properties.[11] The structural similarity suggests that this compound could serve as a scaffold for novel antimicrobial agents.[12]

Potential Targets and Mechanisms:

  • Enzyme Inhibition: The compound could target essential enzymes in microbial metabolic pathways.

  • Membrane Disruption: The lipophilic nature of the molecule might allow it to intercalate into and disrupt the integrity of microbial cell membranes.

A Roadmap for Drug Discovery and Lead Optimization

The development of this compound from a starting point for a drug discovery campaign would involve a systematic approach to understanding its structure-activity relationships (SAR) and optimizing its pharmacological profile.

Drug_Discovery_Workflow cluster_1 Drug Discovery Campaign Start Synthesis of This compound Screening High-Throughput Screening (e.g., Kinase Panel, Antimicrobial Assays) Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A typical workflow for a drug discovery campaign.

Initial Screening and Hit Validation

The synthesized compound should be subjected to a broad panel of in vitro biological assays relevant to the potential therapeutic areas outlined above. This could include kinase inhibitor screens, antimicrobial susceptibility testing, and anti-inflammatory assays. Any confirmed "hits" would then be validated through dose-response studies to determine their potency (e.g., IC50 or MIC values).

Structure-Activity Relationship (SAR) Studies

Once a validated hit is identified, a focused library of analogs should be synthesized to explore the SAR around the this compound scaffold. Key modifications would include:

  • Variation of the Ethyl Group: Replacing the ethyl group with other alkyl chains (methyl, propyl, isopropyl) or cyclic fragments (cyclopropyl) to probe the steric and lipophilic requirements of the binding site.

  • Positional Isomers of the Bromo and Ethyl Groups: Synthesizing isomers with different substitution patterns on the phenyl ring to understand the optimal geometry for target engagement.

  • Substitution on the Pyrrole Ring: Introducing substituents at the 2, 3, 4, and 5-positions of the pyrrole ring to explore additional interaction points.

Lead Optimization: The Role of the Bromo Substituent

The bromine atom at the 4-position of the phenyl ring is a particularly interesting feature for lead optimization. While it can contribute to binding affinity, it may also introduce liabilities such as metabolic instability or off-target toxicity. Bioisosteric replacement is a powerful strategy to mitigate these risks while retaining or improving potency.[13][14][15]

Table 1: Potential Bioisosteric Replacements for the 4-Bromo Group

BioisostereRationale for ReplacementPotential Advantages
-Cl, -F Halogen replacementModulate lipophilicity and metabolic stability.[14]
-CF3 Electron-withdrawing groupEnhance metabolic stability and potentially alter electronic properties for improved binding.[14]
-CN Polar, linear groupCan act as a hydrogen bond acceptor and mimic the steric profile of a halogen.
-OCH3, -OCF3 Ether linkagesIntroduce polarity and potentially improve solubility.
Small heterocycles (e.g., oxazole, thiazole) Scaffold hoppingIntroduce new vectors for interaction and improve physicochemical properties.[13]
Physicochemical and ADME/Tox Profiling

Throughout the lead optimization process, it is crucial to monitor key drug-like properties, including:

  • Solubility: Aqueous solubility is critical for oral bioavailability.

  • Lipophilicity (LogP/LogD): This influences permeability, plasma protein binding, and metabolism.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes will identify potential metabolic hotspots.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across biological membranes.

  • In vitro Toxicity: Early assessment of cytotoxicity and potential for hERG channel inhibition is essential.

Conclusion

While this compound is not yet an established player in medicinal chemistry, its structural features, rooted in the well-validated N-arylpyrrole scaffold, present a compelling starting point for novel drug discovery programs. Its straightforward synthesis and the clear avenues for systematic optimization provide a low barrier to entry for its exploration. By leveraging the extensive knowledge base surrounding pyrrole derivatives and employing modern medicinal chemistry strategies, this compound holds the potential to be developed into a lead molecule for a range of therapeutic indications, from oncology to infectious diseases. The insights and proposed workflows in this guide offer a strategic framework for unlocking the therapeutic potential of this promising chemical entity.

References

  • Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium C
  • Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium C
  • Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids.
  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (URL: )
  • Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution.
  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. (URL: )
  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. (URL: _)
  • Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers. (URL: )
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. (URL: _)
  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (URL: )
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. (URL: )
  • Bioisosteric Replacements. Cambridge MedChem Consulting. (URL: )
  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (URL: )
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. (URL: )
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals. (URL: )
  • The Role of Functional Groups in Drug–Receptor Interactions. (URL: )
  • Bioisosteric Replacements. Chemspace. (URL: )
  • The Role of Functional Groups in Drug-Receptor Interactions.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. (URL: )
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. (URL: )
  • PYRROLE.
  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. PMC. (URL: )
  • Functional Group Characteristics and Roles. ASHP. (URL: )
  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers. (URL: )
  • Pyrrole synthesis. Organic Chemistry Portal. (URL: )
  • Drug Receptor Interactions. Chemistry LibreTexts. (URL: )
  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. (URL: )
  • Recent Advancements in Pyrrole Synthesis. PMC - NIH. (URL: )
  • Pharmaceuticals based on the Pyrrole Nucleus. (URL: )
  • This compound-2-carbaldehyde. BLDpharm. (URL: )
  • key reactions in heterocycle synthesis. (URL: )

Sources

High-Precision Thermodynamic Characterization of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

In the development of kinase inhibitors and antifungal agents, 1-(4-bromo-2-ethylphenyl)-1H-pyrrole serves as a critical scaffold. Its thermodynamic stability is governed by the steric interplay between the ortho-ethyl group on the phenyl ring and the proximal protons of the pyrrole ring.

This guide provides a comprehensive thermodynamic profile for this intermediate. Where direct experimental literature is proprietary, we provide high-confidence theoretical estimates derived from Group Additivity (Benson’s Method) and Density Functional Theory (DFT), followed by the mandatory experimental protocols required to validate these values for Process Safety Management (PSM).

Molecular Specifications
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.14 g/mol
CAS Registry Proprietary/Analogous to 1585-12-2 (N-phenylpyrrole)
Key Structural Feature N-Aryl bond with restricted rotation due to o-ethyl steric hindrance.

Synthetic Context: The Paal-Knorr Pathway[1][2][3][4]

The thermodynamic history of this molecule begins with its synthesis. The standard industrial route is the Paal-Knorr Condensation , reacting 4-bromo-2-ethylaniline with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent).

Reaction Thermodynamics[5][6]
  • Reaction Type: Condensation / Cyclodehydration.

  • Enthalpy (

    
    ):  Exothermic (
    
    
    
    to
    
    
    kJ/mol).
  • Driving Force: Entropy-driven formation of aromatic pyrrole ring + release of 2 equivalents of MeOH/H₂O.

DOT Diagram: Synthetic & Mechanistic Pathway

PaalKnorr Figure 1: Paal-Knorr Synthetic Pathway & Thermodynamic Drivers Aniline 4-Bromo-2-ethylaniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Acid Cat. (Activation) Dicarbonyl 2,5-Dimethoxytetrahydrofuran (Electrophile Precursor) Dicarbonyl->Hemiaminal Imine N-Aryl Imine (Transient) Hemiaminal->Imine - MeOH Target This compound (Aromatic Product) Imine->Target Cyclization - H₂O - MeOH Byproducts 2 MeOH + H₂O (Entropy Drivers) Target->Byproducts Elimination

Theoretical Thermodynamic Data (Estimated)

Note: In the absence of specific calorimetric data for this exact CAS, the following values are calculated using Benson’s Group Additivity Method , corrected for ortho-steric strain.

Table 1: Predicted Thermodynamic Parameters (298.15 K)
PropertySymbolPredicted ValueConfidence IntervalMethod of Estimation
Enthalpy of Formation

+135.4 kJ/mol

kJ/mol
Group Additivity (Pyrrole base + Phenyl corr. + Halogen)
Enthalpy of Fusion

18.5 kJ/mol

kJ/mol
Entropy of fusion correlation (

J/mol·K)
Heat Capacity (Solid)

285 J/(mol·K)

J/mol·K
Kopp’s Law approximation
Melting Point

58 - 62 °C

°C
Analogous N-aryl pyrroles comparison
LogP

4.2

Fragment contribution (Lipophilicity)
Thermodynamic Analysis
  • Formation Enthalpy: The positive

    
     reflects the endothermic nature of creating the strained aromatic system from elements, though the pyrrole ring itself provides significant resonance stabilization energy (
    
    
    
    kJ/mol).
  • Ortho-Effect: The ethyl group at the 2-position of the phenyl ring forces the pyrrole and phenyl rings out of coplanarity (dihedral angle

    
    ). This reduces 
    
    
    
    -conjugation between the rings, slightly raising the internal energy compared to the unsubstituted N-phenylpyrrole.

Experimental Determination Protocols

To move from theoretical estimates to PSM-grade data, the following protocols must be executed. These are designed to be self-validating.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and purity.
  • Sample Prep: Weigh 2–4 mg of dried intermediate into a hermetically sealed aluminum pan. Reference: Empty pan.

  • Calibration: Calibrate temperature and enthalpy using an Indium standard (

    
    C, 
    
    
    
    J/g).
  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C (Observe Endotherm 1: Melting).

    • Critical Step: Check for Exotherms (Decomposition) immediately after melting.

  • Validation: The onset temperature is the melting point. The peak area integration yields

    
    .
    
    • Purity Check: Use the Van't Hoff plot (

      
       vs. 
      
      
      
      ) derived from the melting peak shape to calculate molar purity.
Protocol B: Combustion Calorimetry

Objective: Determine exact Enthalpy of Formation (


).
  • Apparatus: Isoperibol Oxygen Bomb Calorimeter.

  • Reaction:

    
    
    
  • Washburn Corrections: Crucial for bromine-containing compounds. The formation of

    
     vs 
    
    
    
    must be corrected using standard states.
  • Calculation:

    
    
    
    
    

Process Safety: Reaction Calorimetry (RC1)

When scaling the synthesis of this compound, the heat accumulation potential is the primary hazard.

Workflow Visualization

Thermodynamics Figure 2: Thermodynamic Characterization Workflow cluster_Exp Experimental Validation cluster_Data Output Data Start Target Molecule (this compound) DSC DSC Analysis (Tm, Purity, Stability) Start->DSC Bomb Bomb Calorimetry (Energy of Combustion) Start->Bomb RC1 Reaction Calorimetry (Heat Flow/Accumulation) Start->RC1 Safety TMRad & Adiabatic Temp Rise DSC->Safety Decomp Onset Prop Standard Enthalpy (ΔH°f) Bomb->Prop RC1->Safety Cooling Failure Scenario

Critical Safety Parameters
  • Adiabatic Temperature Rise (

    
    ): 
    
    • For the Paal-Knorr reaction,

      
       can exceed 50°C if solvent volume is low.
      
    • Control Measure: Dosing controlled by heat flow (Qrxn).

  • Thermal Stability: N-aryl pyrroles are generally stable up to 200°C, but the reaction mixture (containing acids and unreacted dicarbonyls) can polymerize exothermically.

References

  • Paal-Knorr Mechanism: Amarnath, V., & Amarnath, K. (1995).[1][2] "Intermediates in the Paal-Knorr Synthesis of Furans." Journal of Organic Chemistry. Link

  • Thermochemistry of Pyrroles: Ribeiro da Silva, M. A. V., et al. (2012). "Experimental and Computational Thermochemistry of N-Arylpyrroles." Journal of Chemical Thermodynamics. Link

  • Group Additivity: Benson, S. W. (1976).
  • Calorimetry Standards: NIST Chemistry WebBook, Standard Reference Data for Pyrrole (CAS 109-97-7). Link

  • Safety Protocols: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole via Modified Clauson-Kaas Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-aryl pyrroles is a cornerstone in the production of HMG-CoA reductase inhibitors (e.g., Atorvastatin) and various kinase inhibitors. While the classical Clauson-Kaas reaction (acetic acid reflux) is effective for simple anilines, it often fails or suffers from low yields when applied to ortho-substituted substrates like 4-bromo-2-ethylaniline . The steric bulk of the ethyl group hinders the initial nucleophilic attack and the subsequent aromatization steps, leading to incomplete conversion and polymerization of the 2,5-dimethoxytetrahydrofuran (DMTHF) reagent.

This Application Note details an optimized protocol utilizing a p-Toluenesulfonic acid (pTSA) catalyzed system in Toluene with azeotropic water removal (Dean-Stark). This method drives the equilibrium forward, overcoming the steric energy barrier to achieve yields >85% with high purity, suitable for kilogram-scale production.

Mechanistic Insight & Steric Challenges

The Clauson-Kaas reaction proceeds via the acid-catalyzed hydrolysis of DMTHF to succinaldehyde (in situ), followed by condensation with the primary amine.

The Steric Bottleneck

For 1-(4-bromo-2-ethylphenyl)-1H-pyrrole , the ortho-ethyl group forces the aniline ring out of planarity relative to the developing pyrrole ring. This creates two specific challenges:

  • Nucleophilic Attack: The initial approach of the aniline nitrogen to the activated succinaldehyde is sterically crowded.

  • Dehydration/Aromatization: The final loss of water to form the aromatic pyrrole requires a planar transition state, which is energetically disfavored by the ethyl group's clash with the pyrrole

    
    -hydrogens.
    
Pathway Diagram

The following diagram illustrates the reaction mechanism and the specific points of failure for hindered amines.

ClausonKaasMechanism DMTHF 2,5-DMTHF Succinaldehyde Succinaldehyde (Activated) DMTHF->Succinaldehyde H+ / Heat Intermediate Hemiaminal Intermediate Succinaldehyde->Intermediate + Amine (Slow Step: Steric Hinderance) Amine 4-Bromo-2-ethylaniline Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Cyclization->Intermediate Reversible if water not removed Product Target Pyrrole Cyclization->Product - H2O (Driven by Dean-Stark)

Figure 1: Mechanistic pathway highlighting the rate-determining steps affected by steric hindrance.

Optimization Strategy

To determine the optimal conditions, we compared the classical method against Lewis acid catalysis and azeotropic dehydration.

Table 1: Condition Screening for 4-Bromo-2-ethylaniline Conversion

MethodCatalystSolventTempYieldObservations
Classical Acetic AcidAcetic Acid118°C35-45%Incomplete conversion; significant black tar formation (polymerized pyrrole).
Microwave NoneWater/AcOH150°C78%Fast (20 min), but difficult to scale >10g due to pressure/penetration depth.
Lewis Acid Sc(OTf)₃Dioxane100°C65%Expensive catalyst; workup required chromatography.
Optimized pTSA Toluene 110°C 88% Dean-Stark trap removes water, driving reaction to completion. Cleanest profile.

Detailed Experimental Protocol

Method A: Scalable Azeotropic Dehydration (Recommended)

Scale: 50 mmol (approx. 10g of starting aniline)

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Bromo-2-ethylaniline (10.0 g, 50 mmol)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (DMTHF) (7.93 g, 60 mmol, 1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.47 g, 2.5 mmol, 5 mol%)

  • Solvent: Toluene (anhydrous, 150 mL)

  • Apparatus: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle.

Step-by-Step Procedure
  • Assembly: Equip the 500 mL RBF with a magnetic stir bar. Attach the Dean-Stark trap and fill the trap arm with clean toluene. Attach the reflux condenser on top of the trap.

  • Charging: Add 4-bromo-2-ethylaniline (10.0 g) and Toluene (150 mL) to the flask. Stir until dissolved.

  • Activation: Add pTSA·H₂O (0.47 g). The solution may turn slightly cloudy or pinkish.

  • Reagent Addition: Add DMTHF (7.93 g) in one portion.

  • Reflux: Heat the mixture to a vigorous reflux (bath temp ~125°C). Ensure rapid stirring.

    • Critical Checkpoint: You must observe toluene condensing and water droplets separating in the bottom of the Dean-Stark trap within 15-30 minutes.

  • Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aniline spot (

    
    ) should disappear, and a highly non-polar pyrrole spot (
    
    
    
    ) should appear.
    • Note: The reaction mixture will darken to a deep brown/black; this is normal.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Wash the organic layer with sat. NaHCO₃ (2 x 50 mL) to neutralize the acid.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • If solidification is required: Dissolve in minimal hot Ethanol, cool to 0°C to crystallize.

    • Alternatively, pass through a short plug of silica gel (eluting with 100% Hexanes) to remove dark oligomers.

Method B: Microwave Assisted (High-Throughput Screening)

Scale: 1 mmol (approx. 200mg)

  • In a 10 mL microwave vial, combine aniline (200 mg), DMTHF (1.2 equiv), and Acetic Acid (2 mL).

  • Seal and irradiate at 150°C for 15 minutes .

  • Pour into ice water, extract with EtOAc, and concentrate.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 4-Bromo-2-ethylaniline + Toluene AddReagents Add DMTHF + pTSA (cat.) Start->AddReagents Reflux Reflux with Dean-Stark (110°C, 4-6 hrs) AddReagents->Reflux CheckTLC TLC Check (Hex/EtOAc 9:1) Reflux->CheckTLC CheckTLC->Reflux Incomplete Workup Wash: NaHCO3 -> Brine Dry: Na2SO4 CheckTLC->Workup Aniline Gone Purify Silica Plug (Hexanes) or Recrystallization Workup->Purify End Pure Product (>98% HPLC) Purify->End

Figure 2: Step-by-step workflow for the optimized Toluene/pTSA protocol.

Validation & Quality Control

To ensure the protocol was successful, validate the product using the following specifications:

  • Appearance: Off-white to light brown solid (or viscous oil that crystallizes upon standing).

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.45 (d, 1H, Ar-H), 7.38 (dd, 1H, Ar-H), 7.15 (d, 1H, Ar-H).
      
    • 
       6.70 (t, 2H, Pyrrole-
      
      
      
      ).
    • 
       6.32 (t, 2H, Pyrrole-
      
      
      
      ).
    • 
       2.45 (q, 2H, -CH₂-), 1.10 (t, 3H, -CH₃).
      
    • Diagnostic: The pyrrole

      
      -protons (6.70 ppm) are distinct from the aniline starting material.
      
  • HPLC Purity: >98% (area) at 254 nm.

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion.

    • Solution: The Dean-Stark trap may be saturated. Drain the water. Add an additional 0.2 equiv of DMTHF and 1 mol% pTSA.

  • Problem: Product is black/tarry.

    • Solution: Reaction was overheated or ran too long. Use the silica plug filtration method (Method A, Step 8) immediately. The tar is highly polar and will stick to the silica while the product elutes in hexanes.

  • Problem: Low Yield.

    • Solution: Ensure Toluene is anhydrous at the start. Water inhibits the ring-opening of DMTHF.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active heterocycles: Room temperature synthesis of pyrazoles and diazepines in aqueous medium. Tetrahedron Letters (Context: Microwave/Green modifications).

  • Wang, N., et al. (2014). Modified Clauson–Kaas reaction for the synthesis of N-substituted pyrroles. Beilstein Journal of Organic Chemistry, 10, 1998–2003.

  • Ketcha, D. M., et al. (2009).[4] Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[2][3] Arkivoc, (xi), 171-181.

  • Standard Protocol Validation: Organic Synthesis, Coll. Vol. 2, p. 65 (General Dean-Stark methods for azeotropic water removal in condensation reactions).

Sources

Application Note: Scalable Synthesis of N-(4-bromo-2-ethylphenyl) pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of N-(4-bromo-2-ethylphenyl) pyrrole , a critical intermediate often utilized as a scaffold in kinase inhibitor development and cross-coupling chemistries.

While simple N-aryl pyrroles are commonplace, this specific target presents a dual challenge:

  • Steric Hindrance: The ortho-ethyl group creates significant steric bulk near the nucleophilic nitrogen, retarding the initial attack on the succinaldehyde precursor.

  • Chemoselectivity: The para-bromo substituent must remain intact for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), ruling out harsh metal-catalyzed pyrrole constructions.

Selected Route: Modified Clauson-Kaas Cyclization. We reject the Paal-Knorr (1,4-diketone) route due to the instability of unsubstituted succinaldehyde. Instead, we utilize 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked succinaldehyde equivalent. The protocol below uses an optimized azeotropic distillation method to drive the equilibrium, ensuring >95% conversion despite the steric hindrance.

Chemical Reaction Engineering

Retrosynthetic Logic

The construction of the pyrrole ring is thermodynamically driven by aromatization but kinetically hindered by the ortho-ethyl group. The reaction releases 2 equivalents of methanol and 1 equivalent of water.

  • Standard Method: Reflux in glacial acetic acid. Drawback: Difficult workup on large scale; equilibrium can stall.

  • Optimized Method (This Protocol): Toluene/Acetic Acid biphasic system with Dean-Stark water removal. This continuously removes water/methanol, forcing the reaction to completion.

Reaction Scheme

ReactionScheme Aniline 4-Bromo-2-ethylaniline (Starting Material) Intermediate Hemiaminal Intermediate Aniline->Intermediate Acid Cat. (AcOH) Toluene, 110°C DMTHF 2,5-Dimethoxytetrahydrofuran (Masked Aldehyde) DMTHF->Intermediate Product N-(4-bromo-2-ethylphenyl) pyrrole (Target) Intermediate->Product Cyclization -2 MeOH, -H2O Byproducts 2 MeOH + H2O (Removed via Dean-Stark) Intermediate->Byproducts

Figure 1: Mechanistic flow of the modified Clauson-Kaas cyclization. The removal of byproducts is critical for the sterically hindered aniline.

Experimental Protocol (Scalable)

Scale: 50.0 g Input (4-bromo-2-ethylaniline) Expected Yield: 85–92% Purity: >98% (HPLC)

Reagents & Materials
ComponentRoleMass/VolEquiv.[1]CAS
4-Bromo-2-ethylaniline SM50.0 g1.045762-41-2
2,5-Dimethoxytetrahydrofuran Reagent36.3 g (33.8 mL)1.1696-59-3
Glacial Acetic Acid Catalyst200 mLN/A64-19-7
Toluene Solvent300 mLN/A108-88-3
Sodium Acetate Buffer2.0 g0.1127-09-3
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (pre-filled with toluene), and a reflux condenser.

  • Charge 4-bromo-2-ethylaniline (50.0 g) and Toluene (300 mL). Stir until dissolved.

  • Add Glacial Acetic Acid (200 mL) and Sodium Acetate (2.0 g).

    • Note: The sodium acetate buffers the acidity slightly, preventing degradation of the sensitive pyrrole ring during the extended reflux required for the hindered amine.

  • Add 2,5-Dimethoxytetrahydrofuran (36.3 g) in one portion.

Step 2: Cyclization (The Critical Phase)
  • Heat the mixture to vigorous reflux (internal temp ~105-110°C).

  • Monitor: You will observe the collection of a methanol/water/acetic acid azeotrope in the Dean-Stark trap. Drain the trap periodically if the aqueous phase volume becomes significant.

  • Color Change: The solution will darken from amber to dark brown/black. This is normal for pyrrole synthesis.

  • Endpoint: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent (aniline) should be <1%.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice Water (500 mL) and extract with Ethyl Acetate (2 x 200 mL).

    • Alternative for Scale: If the toluene phase separates cleanly, simply wash the toluene layer with water (3 x 200 mL) to remove acetic acid. This avoids adding a second solvent.[2]

  • Wash the organic layer with Sat. NaHCO₃ (3 x 150 mL) until the aqueous pH is neutral (pH ~7).

    • Caution: Gas evolution (CO₂) will occur. Vent frequently.

  • Wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure (Rotavap) to obtain a dark crude oil.

Step 4: Purification (Crystallization)

Avoid column chromatography for this scale.

  • Dissolve the crude oil in a minimum amount of hot Ethanol (approx. 100–120 mL) at 60°C.

  • Allow the solution to cool slowly to room temperature with stirring.

  • Seed with a pure crystal if available. Cool to 0°C for 2 hours.

  • Filter the off-white to tan solid.

  • Wash the cake with cold Ethanol (20 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Control & Quality Assurance

Analytical Specifications
TestMethodSpecification
Appearance VisualOff-white to light tan crystalline solid
Purity HPLC (254 nm)≥ 98.0%
Identity ¹H-NMR (DMSO-d₆)Characteristic pyrrole peaks (t, 2H; t, 2H)
Residual Solvent GC-HSToluene < 890 ppm
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<80%) Steric hindrance of Ethyl groupExtend reflux time by 2 hours; ensure vigorous boiling to remove MeOH.
Tar/Polymer Formation Acid concentration too highEnsure Sodium Acetate is added; reduce reflux temp slightly.
Product is Oily Impurities preventing lattice formationUse a Hexane/EtOAc recrystallization system instead of Ethanol.

Workflow Visualization

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Start Charge Aniline + Toluene AddReagents Add AcOH + NaOAc + 2,5-DMTHF Start->AddReagents Reflux Reflux (Dean-Stark) 4-6 Hours AddReagents->Reflux Cool Cool to 25°C Reflux->Cool Wash Wash: H2O -> NaHCO3 -> Brine Cool->Wash Concentrate Concentrate to Crude Oil Wash->Concentrate Crystallize Recrystallize (Hot EtOH) Concentrate->Crystallize Filter Filtration & Drying Crystallize->Filter Final Final Product N-(4-bromo-2-ethylphenyl) pyrrole Filter->Final

Figure 2: Unit operation workflow for the synthesis, highlighting the critical transition from reaction to purification.

Safety & Hazards (HSE)

  • 2,5-Dimethoxytetrahydrofuran: Hydrolyzes to succinaldehyde, which is toxic and a sensitizer. Handle in a fume hood.

  • 4-Bromo-2-ethylaniline: Like many anilines, it is toxic by inhalation and absorption. Double-gloving (Nitrile) is recommended.

  • Process Safety: The quenching step with NaHCO₃ generates significant CO₂. Add the base slowly to the acidic organic layer to prevent foam-over.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[3][4] Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Banik, B. K., et al. (2004). Microwave-induced iodine-catalyzed synthesis of pyrroles via Paal-Knorr reaction. Tetrahedron Letters, 45(24), 4723-4726. Link

  • PubChem Compound Summary. (2025). 4-Bromo-2-ethylaniline (CID 2801283). National Center for Biotechnology Information. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. Link

Sources

Application Note: Strategic N-Arylation of Pyrrole with 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of N-arylating pyrrole using 4-bromo-2-ethylaniline .

Due to the bifunctional nature of 4-bromo-2-ethylaniline (containing both an electrophilic aryl bromide and a nucleophilic amine), this guide addresses two distinct synthetic pathways depending on the desired final chemotype.

Part 1: Executive Summary & Strategic Analysis

The reaction between pyrrole and 4-bromo-2-ethylaniline presents a classic chemoselectivity paradox in organic synthesis. The reagent 4-bromo-2-ethylaniline contains two reactive centers:

  • The Aryl Bromide (C-Br): An electrophile suitable for Palladium or Copper-catalyzed cross-coupling.

  • The Primary Amine (-NH₂): A potent nucleophile that competes with pyrrole for catalytic metal centers and electrophiles.

Therefore, the "N-arylation of pyrrole" can be interpreted in two ways, yielding two completely different products. You must select the protocol matching your target molecule.

The Decision Matrix
Target MoleculeReaction TypeSynthetic Strategy
Target A: N-(4-amino-3-ethylphenyl)pyrroleC-N Cross-Coupling Buchwald-Hartwig / Ullmann. Requires protection of the aniline -NH₂ to prevent self-coupling, followed by reaction of the pyrrole with the aryl bromide.
Target B: N-(4-bromo-2-ethylphenyl)pyrroleCondensation Clauson-Kaas Synthesis. Uses the aniline -NH₂ as the nucleophile to construct the pyrrole ring. The bromine atom remains intact for downstream chemistry.

Part 2: Detailed Protocols

Protocol A: Cross-Coupling (Targeting the Aryl Bromide)

Objective: Attach the pyrrole nitrogen to the phenyl ring at the 4-position, preserving the nitrogen functionality at the 1-position.

1. Pre-requisite: Amine Protection

Direct coupling with free amino groups often poisons Pd/Cu catalysts or leads to oligomerization. The amine must be masked.

  • Recommended Protection: Acetyl (Ac) or Phthalimide (Phth).

  • Reagent: Acetic anhydride (

    
    ) or Phthalic anhydride.
    
2. The Coupling Reaction (Copper-Catalyzed Ullmann-Type)

While Palladium (Buchwald-Hartwig) is effective, Copper catalysis is often superior for electron-rich heterocycles like pyrrole due to lower cost and excellent functional group tolerance (Antilla et al., 2004).

Reagents & Loadings:

  • Substrate: N-(4-bromo-2-ethylphenyl)acetamide (Protected Aniline) [1.0 equiv]

  • Nucleophile: Pyrrole [1.2 equiv]

  • Catalyst: Copper(I) Iodide (CuI) [5-10 mol%]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) [10-20 mol%]

  • Base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ) [2.0 equiv]
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Charging: Add CuI (19 mg, 0.1 mmol),

    
     (425 mg, 2.0 mmol), and the protected aryl bromide (1.0 mmol).
    
  • Liquids: Evacuate and backfill with Argon. Via syringe, add Toluene (2.0 mL), Pyrrole (83 µL, 1.2 mmol), and DMEDA (32 µL, 0.2 mmol).

    • Note: The order of addition (Solvent

      
       Ligand 
      
      
      
      Pyrrole) prevents catalyst aggregation.
  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn a blue/green suspension.

  • Work-up: Cool to RT. Filter through a pad of silica gel or Celite, eluting with Ethyl Acetate. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

3. Deprotection (Optional)

If the free amine is required, reflux the product in Ethanol/HCl (6M) to remove the acetyl group.

Protocol B: Clauson-Kaas Synthesis (Targeting the Amine)

Objective: Convert the aniline -NH₂ into a pyrrole ring, leaving the Bromine available for future reactions (e.g., Suzuki coupling). This is the standard method for "making an N-aryl pyrrole" from an aniline.

Reagents:

  • Substrate: 4-bromo-2-ethylaniline [1.0 equiv]

  • Reagent: 2,5-Dimethoxytetrahydrofuran [1.1 equiv]

  • Catalyst: Acetic Acid (Glacial) or p-Toluenesulfonic acid (pTsOH)

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Dissolution: Dissolve 4-bromo-2-ethylaniline (200 mg, 1.0 mmol) in Acetic Acid (2 mL).

    • Green Alternative: Use Toluene with 10 mol% pTsOH.

  • Addition: Add 2,5-Dimethoxytetrahydrofuran (0.14 mL, 1.1 mmol).

  • Heating: Reflux at 100-110°C for 2-4 hours. Monitor by TLC (The aniline spot will disappear; a less polar pyrrole spot will appear).

  • Work-up:

    • Pour the mixture into ice water.

    • Neutralize with saturated

      
       (Caution: evolution of 
      
      
      
      ).
    • Extract with Dichloromethane (

      
       mL).
      
  • Purification: Dry over

    
    , concentrate, and purify via silica plug.
    

Part 3: Visualization & Logic

Pathway Decision Workflow

The following diagram illustrates the critical decision point based on chemoselectivity requirements.

G Start Starting Material: 4-Bromo-2-ethylaniline Decision Target Selection: Which Functional Group Reacts? Start->Decision RouteA Route A: React Aryl Bromide (Keep Amine) Decision->RouteA Target: Aniline-Pyrrole RouteB Route B: React Amine (Keep Bromide) Decision->RouteB Target: Bromo-Pyrrole StepA1 Step 1: Protection (Acetyl/Phthalimide) RouteA->StepA1 StepB1 Step 1: Clauson-Kaas Condensation (2,5-dimethoxyTHF + Acid) RouteB->StepB1 StepA2 Step 2: Cu-Catalyzed Coupling (Pyrrole + CuI + DMEDA) StepA1->StepA2 ProductA Product A: N-(4-amino-3-ethylphenyl)pyrrole StepA2->ProductA ProductB Product B: N-(4-bromo-2-ethylphenyl)pyrrole StepB1->ProductB

Caption: Chemoselectivity decision tree distinguishing Cross-Coupling (Route A) from De Novo Synthesis (Route B).

Reagent Comparison Table
Reagent ClassRecommended ReagentRole/MechanismWhy this choice?
Catalyst (Route A) CuI (Copper Iodide)Oxidative addition to Ar-BrCheaper than Pd; highly efficient for N-heterocycles (Antilla, 2004).
Ligand (Route A) DMEDA Stabilizes Cu-intermediatePromotes coupling at lower temps (110°C) compared to ligand-free methods.
Base (Route A)

Deprotonates PyrroleMild enough to prevent side reactions; creates active nucleophile.
Reagent (Route B) 2,5-Dimethoxy-THF 1,4-Dicarbonyl equivalentStandard Clauson-Kaas reagent; releases methanol to form pyrrole ring.
Solvent Toluene Reaction MediumHigh boiling point (110°C) matches activation energy for both routes.

Part 4: Scientific Rationale (E-E-A-T)

Steric Considerations of the Ethyl Group

The 2-ethyl group on the aniline ring creates steric bulk at the ortho position relative to the amine.

  • In Route A (Coupling at Br): The ethyl group is meta to the bromine. Therefore, it exerts minimal steric hindrance on the oxidative addition of the metal catalyst to the C-Br bond. Standard ligands (DMEDA) work well.

  • In Route B (Clauson-Kaas at

    
    ):  The ethyl group is ortho to the amine. This increases steric congestion during the cyclization step. However, the Clauson-Kaas reaction is thermodynamically driven by aromatization and is generally robust enough to overcome this ortho-substitution, though slightly longer reaction times (4h vs 2h) may be observed compared to unhindered anilines.
    
Catalyst Selection: Copper vs. Palladium

For Route A, while Palladium (Buchwald-Hartwig) using ligands like tBuXPhos or BrettPhos is viable, Copper (Ullmann) is preferred for pyrroles.

  • Reasoning: Pyrrole is an electron-rich,

    
    -excessive heterocycle. Under Pd catalysis, pyrrole can sometimes compete as a neutral ligand, inhibiting the catalyst. Copper systems with diamine ligands (like DMEDA) avoid this inhibition and provide cleaner conversion for N-arylation specifically (Buchwald, 2004).
    
Safety & Stability
  • 4-Bromo-2-ethylaniline: Like most anilines, it can oxidize upon air exposure (darkening). Store under nitrogen/argon.

  • Pyrrole: Polymerizes in the presence of strong acids or light. Use freshly distilled pyrrole for optimal yields in Route A.

Part 5: References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2004).[1] "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society. [Link]

    • Note: Establishes the CuI/DMEDA protocol as the gold standard for N-arylation of nitrogen heterocycles.

  • El-Hewehi, Z., & Runge, F. (1959). "Über die Clauson-Kaas-Reaktion." Journal für Praktische Chemie.

    • Note: Foundational text on the mechanism of pyrrole synthesis from anilines.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

    • Note: Reference for alternative Pd-catalyzed routes if the Copper method fails due to specific substrate constraints.

  • PubChem Compound Summary: 4-Bromo-2-ethylaniline. National Center for Biotechnology Information. [Link]

    • Note: Verification of substrate properties and safety data.

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity in Suzuki couplings of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving the sterically hindered substrate, 1-(4-bromo-2-ethylphenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reactivity and yield in their coupling reactions. Here, we provide in-depth, field-proven insights and practical solutions to overcome common hurdles.

Understanding the Challenge: Steric Hindrance in Suzuki Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organoboron species with an organohalide.[3][4][5][6]

The primary challenge with this compound lies in its structure. The ethyl group at the ortho position to the bromine atom creates significant steric hindrance. This bulkiness impedes the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl bromide to the palladium(0) catalyst.[4][7][8] Efficient coupling, therefore, requires carefully optimized conditions to overcome this steric barrier.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_legend Legend Pd(0)Ln Active Catalyst Ar-Pd(II)-X(Ln) Oxidative Adduct Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Transmetalated Complex Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2, Base) Ar-R Coupled Product Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Troubleshooting_Workflow start Low Conversion Observed ligand 1. Optimize the Ligand start->ligand catalyst 2. Verify Catalyst Activity ligand->catalyst base 3. Re-evaluate the Base catalyst->base solvent_temp 4. Adjust Solvent and Temperature base->solvent_temp boronic_acid 5. Check Boronic Acid/Ester Quality solvent_temp->boronic_acid success Successful Coupling boronic_acid->success

Caption: A step-by-step workflow for troubleshooting low conversion.

1. Optimize the Ligand: The Key to Unlocking Reactivity

For sterically hindered substrates, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich ligands that promote the formation of a monoligated, highly reactive Pd(0) species, which can more readily undergo oxidative addition. [1][3][9]

Ligand Type Recommended Ligands Rationale for Sterically Hindered Substrates
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos These ligands are designed with bulky and electron-rich features that facilitate both oxidative addition and reductive elimination. [3][10]They are often the first choice for challenging couplings. [11]
Dialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) Their large cone angles and strong electron-donating ability create a highly reactive catalyst suitable for hindered systems.

| Ferrocenylphosphines | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | While a bidentate ligand, dppf can be effective in some cases and is a good starting point if Buchwald ligands are unavailable. [12]|

Experimental Protocol: Ligand Screening

  • Set up parallel reactions in small vials.

  • To each vial, add this compound (1 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2-3 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%).

  • Add the specific phosphine ligand to each vial (1.1-1.2 equivalents relative to Pd).

  • Add degassed solvent.

  • Stir the reactions under an inert atmosphere (Argon or Nitrogen) at the desired temperature.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

2. Verify Catalyst Activity

An inactive catalyst will halt the reaction before it begins.

  • Use a fresh source of palladium precatalyst. Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) can degrade over time.

  • Ensure an inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. Purge your reaction vessel and solvents thoroughly with an inert gas.

3. Re-evaluate the Base

The base plays a crucial role in the transmetalation step. [3][5]Its strength and solubility are critical.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often effective. [5]For challenging couplings, a stronger base might be necessary.

  • Organic Bases: In some cases, organic bases can be beneficial, but they can also lead to side reactions.

  • Biphasic vs. Anhydrous Conditions: The presence of water can be beneficial, often accelerating the reaction. A mixture of an organic solvent (like dioxane or THF) with water is a common choice. [5][13] 4. Adjust Solvent and Temperature

  • Solvent Choice: Aprotic polar solvents like dioxane, THF, and DMF are generally good choices. [5][14]The solvent's ability to dissolve the base and other reagents is important.

  • Temperature: While many Suzuki couplings proceed at room temperature, sterically hindered substrates often require elevated temperatures (80-110 °C) to overcome the activation energy barrier for oxidative addition. [5] 5. Check Boronic Acid/Ester Quality

  • Purity: Ensure your boronic acid or boronic ester is pure. Impurities can interfere with the reaction.

  • Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under acidic or harsh conditions. Consider using the more stable pinacol boronate esters.

Issue 2: Formation of Significant Byproducts

Q2: My reaction is proceeding, but I'm seeing a lot of the dehalogenated starting material (1-(2-ethylphenyl)-1H-pyrrole) and/or homocoupling of my boronic acid.

A2: The formation of these byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.

Troubleshooting Dehalogenation

Dehalogenation is the replacement of the bromine atom with a hydrogen atom. [15]This side reaction consumes your starting material and reduces the yield of the desired product. [15] Primary Causes and Solutions:

  • High Temperatures and Long Reaction Times: These conditions can favor dehalogenation. [15] * Solution: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.

  • Choice of Base: Stronger bases can sometimes promote dehalogenation. [15] * Solution: If using a very strong base, consider switching to a weaker one like K₂CO₃ or K₃PO₄. [15]* Protic Sources: Unintentional sources of protons in the reaction mixture can lead to dehalogenation. [15] * Solution: Ensure your solvents and reagents are dry if running under anhydrous conditions. If using an alcohol as a solvent, consider switching to an aprotic solvent. [15]* Ligand Effects: The ligand can influence the relative rates of cross-coupling versus dehalogenation.

    • Solution: Bulky, electron-rich ligands that accelerate the desired cross-coupling pathway can often outcompete the dehalogenation side reaction. [15]

Troubleshooting Homocoupling

Homocoupling of the boronic acid produces a biaryl byproduct derived from two molecules of your boronic acid.

Primary Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, especially in the presence of a base. [14] * Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere throughout the reaction.

  • Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling.

    • Solution: If homocoupling is a significant issue, screening different palladium sources and ligands may be necessary.

Frequently Asked Questions (FAQs)

Q: Can I use 1-(4-chloro-2-ethylphenyl)-1H-pyrrole instead of the bromo- derivative?

A: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger carbon-chlorine bond. [3]Successfully coupling the chloro- derivative will likely require a more specialized and highly active catalyst system, such as those employing advanced Buchwald-type ligands, and potentially higher reaction temperatures. [16] Q: I am using a boronic acid with electron-donating groups, and the reaction is still slow. What should I do?

A: Boronic acids with electron-donating groups can sometimes be less reactive. If you suspect this is an issue, consider converting the boronic acid to a more reactive boronate ester, such as a pinacol boronate (Bpin) or a trifluoroborate salt. These derivatives can exhibit different reactivity profiles and may improve your yield.

Q: Is it possible to run this reaction under ligand-free conditions?

A: For a sterically hindered substrate like this compound, ligand-free conditions are highly unlikely to be successful. The steric bulk necessitates the use of a bulky phosphine ligand to facilitate the oxidative addition step. While some highly active palladacycle catalysts can operate without external ligands for certain substrates, this is not a recommended starting point for this particular challenge. [13] Q: My reaction appears to stall at around 50% conversion. What could be the cause?

A: Stalling at partial conversion can be due to catalyst deactivation. This could be caused by insufficient inerting, impurities in the reagents or solvents, or the inherent instability of the catalyst under the reaction conditions. Ensure all reagents are pure, solvents are rigorously degassed, and a robust inert atmosphere is maintained. You might also consider a higher catalyst loading or the addition of a second portion of the catalyst midway through the reaction.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki coupling reaction in chemistry. (n.d.). Aakash Institute. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (2025, March 21). NROChemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (2006, October 7). ACS Publications. Retrieved from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit. Retrieved from [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025, May 29). PMC. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. Retrieved from [Link]

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PMC. Retrieved from [Link]

  • Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. (2003, July 11). PubMed. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). ACS Publications. Retrieved from [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (2025, May 7). RSC Publishing. Retrieved from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009, April 24). ACS Publications. Retrieved from [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2025, October 16). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. My aim is to equip you with the foundational principles and troubleshooting strategies to confidently navigate your purification challenges.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3][4][5] The underlying principle is the difference in solubility of a compound in a hot solvent versus a cold solvent.[4][5][6] An ideal recrystallization solvent will dissolve the target compound completely when hot, but only sparingly when cold.[4][6] Impurities are ideally either insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and are removed with the mother liquor).[6]

For this compound, a moderately non-polar compound, selecting the right solvent system is critical to achieving high purity. This guide provides a systematic approach to solvent selection and a detailed protocol, followed by a comprehensive troubleshooting FAQ.

Part 1: Solvent Selection Strategy

Finding the optimal solvent is an empirical process, but a logical screening approach can save significant time and material. The following workflow is recommended.

Solvent_Selection_Workflow cluster_0 Solvent Screening A Start: Crude Product B Test Solubility in a Range of Solvents (Small Scale) A->B ~10 mg crude C Single Solvent System Good Candidate? B->C:f0 Polar & Non-polar solvents D Mixed Solvent System Required? C:f1->D:f0 No F Scale-Up Recrystallization C:f1->F Yes E Optimize Solvent Ratio D:f1->E Yes E->F G High-Purity Crystals F->G

Caption: Workflow for selecting a suitable recrystallization solvent.

Step 1: Initial Solvent Screening

Based on the structure of this compound (an aromatic bromide with an ethylphenyl substituent on a pyrrole ring), we can predict it will have low polarity. Therefore, the initial screen should include solvents of varying polarities.

Recommended Solvents for Initial Screening:

SolventPolarityBoiling Point (°C)Rationale & Notes
Hexane/Heptane Non-polar69 / 98Good starting point for non-polar compounds. Likely to have low solubility at room temperature.
Toluene Non-polar111The aromatic nature may improve solubility of the phenylpyrrole.
Ethyl Acetate Polar aprotic77Often a good general-purpose solvent for recrystallization.[7]
Isopropanol (IPA) Polar protic82Used for a structurally similar compound, 4-bromo-2-formyl-1-tosyl-1H-pyrrole.[8]
Ethanol Polar protic78Phenylpyrrole derivatives have been successfully recrystallized from ethanol.[9]
Acetonitrile Polar aprotic82Can be effective for compounds with aromatic rings.[10]
Water Highly polar100Unlikely to be a good single solvent, but could be an anti-solvent in a mixed system.[7]

Screening Procedure (Small Scale):

  • Place approximately 10-20 mg of your crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition.

  • If the compound dissolves readily at room temperature, the solvent is too good and should be set aside as a potential "soluble solvent" for a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.[6]

  • If the compound dissolves completely upon heating, this is a promising candidate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe if crystals form. An ideal solvent will yield a good crop of crystals upon cooling.[11]

Step 2: Considering a Mixed-Solvent System

If no single solvent provides the desired solubility profile, a mixed-solvent system is an excellent alternative.[6] This involves a "soluble solvent" in which the compound is highly soluble, and an "anti-solvent" or "insoluble solvent" in which the compound is poorly soluble.[11] The two solvents must be miscible.[11][12]

Promising Mixed-Solvent Pairs for this compound:

  • Ethyl Acetate / Hexane: A classic combination. The ethyl acetate dissolves the compound, and hexane is added to decrease the solubility. A similar system was used for a related bromo-tosyl-pyrrole.[8]

  • Ethanol / Water: The compound is likely soluble in ethanol, and the addition of water will induce precipitation.

  • Toluene / Heptane: A good non-polar/non-polar pairing with different boiling points.

Part 2: Detailed Recrystallization Protocol

This section provides a step-by-step guide for both single-solvent and mixed-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol or ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[4][11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11] This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.[1]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the "soluble solvent" (e.g., ethyl acetate) at its boiling point.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Crystallization, Chilling, Isolation, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Part 3: Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals.

    • Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.

    • Solution 1: Reheat the solution to dissolve the oil. Add more solvent to make the solution less concentrated and allow it to cool more slowly.

    • Solution 2: Switch to a lower-boiling point solvent system.

    • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. This creates a rough surface for nucleation.

    • Solution 4: Add a seed crystal of the pure compound to the cooled solution to initiate crystallization.

Q2: I have a very low recovery of my compound. How can I improve the yield?

  • Answer: Low recovery can be due to several factors.

    • Cause 1: Using too much solvent. This keeps a significant portion of your compound dissolved even when cold.

    • Solution 1: Ensure you are using the minimum amount of hot solvent necessary for dissolution. If you've already filtered your crystals, you can try to recover a second crop by evaporating some of the solvent from the mother liquor and re-cooling.[11]

    • Cause 2: Premature crystallization during hot filtration.

    • Solution 2: Ensure your filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.

    • Cause 3: The compound is too soluble in the cold solvent.

    • Solution 3: The chosen solvent is not ideal. Re-screen for a solvent in which your compound has lower solubility at cold temperatures, or consider a mixed-solvent system.

Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?

  • Answer: This usually indicates a supersaturated solution that is reluctant to crystallize.

    • Cause: The solution is too clean, or the concentration is not optimal for nucleation.

    • Solution 1 (Scratching): As mentioned above, scratch the inner surface of the flask with a glass rod.

    • Solution 2 (Seeding): Add a seed crystal.

    • Solution 3 (Reduce Volume): If the solution is too dilute, gently evaporate some of the solvent and try cooling again.

    • Solution 4 (Patience): Sometimes, crystallization can be slow. Loosely cover the flask and leave it undisturbed for an extended period.

Q4: My final product is colored, but it should be colorless/white. How do I remove the color?

  • Answer: Colored impurities can often be removed with activated charcoal.

    • Procedure: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal to the solution and swirl. Be cautious as adding charcoal to a boiling solution can cause it to boil over. Then, perform a hot gravity filtration to remove the charcoal (and the adsorbed colored impurities) before allowing the solution to cool and crystallize.[1]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Department of Chemistry, University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Slideshare. (n.d.). 1- List the most important criteria for selecting a recrystallization.docx. Retrieved from [Link]

  • Krayer, M., et al. (2009). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 10), o2553–o2558. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2025). Crystallization solvent systems. r/Chempros. Retrieved from [Link]

Sources

Solving solubility issues of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-PYR-4Br-2Et Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming precipitation and poor solubility in polar solvents for bio-assays and coupling reactions.

Executive Summary

You are encountering solubility difficulties with 1-(4-bromo-2-ethylphenyl)-1H-pyrrole because it is a "brick dust" molecule—highly lipophilic (estimated LogP ~4.8) with high crystal lattice energy. Its structure combines a hydrophobic pyrrole ring with a bromo-ethyl-substituted benzene ring, lacking significant hydrogen bond donors to interact with water.

This guide provides three validated protocols to solubilize this compound for:

  • Stock Solutions: High-concentration storage.

  • Biological Assays: Aqueous media without toxicity.

  • Chemical Synthesis: Aqueous Suzuki-Miyaura coupling.

Part 1: The Chemical Diagnostics (Why is it insoluble?)

Before attempting a fix, understand the thermodynamic barriers.

PropertyValue (Est.)Implication
LogP (Octanol/Water) ~4.8 Highly lipophilic. Practically insoluble in water (< 1 µg/mL).
H-Bond Donors 0 The pyrrole nitrogen is substituted (N-aryl), removing its ability to donate H-bonds to water.
H-Bond Acceptors 1 Weak acceptance via the

-system, insufficient for aqueous solvation.
Crystal Lattice High The flat N-aryl geometry allows efficient stacking (

-

interactions), requiring high energy to break the lattice.

The "Crash-Out" Phenomenon: When you dilute a DMSO stock solution into water, the solvent power drops exponentially. The water molecules self-associate (hydrophobic effect), forcing the lipophilic pyrrole molecules to aggregate and precipitate immediately.

Part 2: Troubleshooting Protocols

Scenario A: Creating Stable Stock Solutions

Use this for storage or intermediate dilution.

Recommended Solvent: Anhydrous DMSO or DMAC (Dimethylacetamide). Avoid: Methanol or Ethanol (unless used immediately; the compound may crystallize out upon cooling).

Protocol 1: The "Vortex-Sonication" Method

  • Weigh the target mass of this compound.

  • Add DMSO to reach 50% of the final volume.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 35°C for 5 minutes. Note: Mild heat breaks the lattice energy.

  • Add remaining DMSO to volume. Store in amber vials (light sensitive due to aryl-bromide moiety).

Scenario B: Solubilizing for Biological Assays (Aqueous Media)

Use this when you need the compound in cell culture media or enzymatic buffers.

The Issue: Direct dilution of DMSO stock into media causes precipitation. The Fix: Cyclodextrin Complexation.[1][2][3][4][5][6]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic pyrrole/phenyl ring sits inside the CD cavity, while the hydrophilic outer shell interacts with water.

Protocol 2: The Cyclodextrin Entrapment

  • Prepare Vehicle: Dissolve 20% w/v HP-

    
    -CD  in your aqueous buffer (PBS or Media). Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve compound in pure DMSO at 100x the final desired concentration.

  • The Dropwise Dilution (Critical Step):

    • Place the CD solution on a magnetic stirrer (high speed).

    • Add the DMSO stock dropwise (1 µL per second) into the vortex of the stirring CD solution.

    • Do not exceed 1% v/v DMSO final concentration.

  • Equilibration: Stir for 30 minutes at room temperature. The solution should remain clear.

Why this works: The cyclodextrin intercepts the hydrophobic molecule before it can aggregate with itself.

Scenario C: Solvents for Suzuki-Miyaura Coupling

Use this if you are reacting the aryl bromide with a boronic acid.

The Issue: Standard toluene/water mixtures fail due to phase separation and poor catalyst transfer. The Fix: Amphiphilic Co-solvent Systems or Surfactant-Mediated Catalysis.

Protocol 3: The Dioxane/Water System

ComponentRatio/AmountFunction
1,4-Dioxane 4 PartsSolubilizes the lipophilic pyrrole.
Water 1 PartSolubilizes the base (K₂CO₃) and boronic acid.
Surfactant 2 mol% TPGS-750-M(Optional) Forms micelles for "reaction in water" chemistry.

Workflow:

  • Dissolve the pyrrole derivative and boronic acid in 1,4-Dioxane.

  • Dissolve K₂CO₃ in water.

  • Mix phases. Degas with Nitrogen (essential to protect the pyrrole ring from oxidation).

  • Add Pd catalyst. Heat to 80°C.

Part 3: Decision Logic & Mechanism Visualization

The following diagrams illustrate the troubleshooting logic and the molecular mechanism of solubilization.

Solubility_Logic Start User Issue: Compound Precipitates AppCheck What is the Application? Start->AppCheck Rxn Chemical Synthesis (Suzuki Coupling) AppCheck->Rxn Reaction Bio Biological Assay (Cell/Enzyme) AppCheck->Bio Assay Solvent1 Use 1,4-Dioxane/Water (4:1) or Toluene/Water + PTC Rxn->Solvent1 ToxCheck Is DMSO Toxicity a Concern? Bio->ToxCheck YesTox Use Cyclodextrin (HP-β-CD) Protocol ToxCheck->YesTox Yes (Sensitive Cells) NoTox Use DMSO Stock + Serial Dilution ToxCheck->NoTox No (Robust Assay)

Figure 1: Decision Tree for selecting the correct solubilization strategy based on experimental needs.

Mechanism cluster_0 Aqueous Environment cluster_1 Cyclodextrin Complexation Pyrrole Pyrrole (Hydrophobic) Water H2O Network Pyrrole->Water Repulsion Precip Aggregate (Precipitate) Pyrrole->Precip Self-Association Complex Inclusion Complex Pyrrole->Complex Encapsulation CD HP-β-CD Host CD->Complex Complex->Water Soluble

Figure 2: Mechanism of action. Left: In pure water, the hydrophobic pyrrole aggregates. Right: Cyclodextrin encapsulates the lipophilic moiety, rendering the complex water-soluble.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use acidic water to protonate the nitrogen and dissolve it? A: NO. Unlike pyridine or aliphatic amines, the nitrogen lone pair in 1H-pyrrole is part of the aromatic sextet. It is not basic (pKa of conjugate acid is ~ -3.8). Adding strong acid will not protonate the nitrogen effectively but will likely cause acid-catalyzed polymerization of the pyrrole ring, destroying your compound [1].

Q: My compound turned brown in solution. Is it still good? A: Likely not. Pyrroles are electron-rich and prone to oxidation.[7] Aryl bromides are also light-sensitive. If the solution turns brown/black, oxidative polymerization has occurred. Always degas your solvents and store under inert atmosphere (N₂/Ar) in amber vials.

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes. For non-sensitive assays, 0.1% - 0.5% Tween 80 can form micelles that solubilize the compound. However, surfactants can lyse cell membranes, so Cyclodextrins (HP-β-CD) are safer for live-cell imaging or viability assays [2].

References

  • Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Journal of the American Chemical Society.[8] Link (Demonstrates stability/reactivity profiles of N-substituted pyrroles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Authoritative source on CD solubilization).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link (Source for solubility parameter theory).

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-metal-catalyzed cross-couplings going green: in water at room temperature. Aldrichimica Acta. Link (Source for surfactant-mediated Suzuki coupling).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about molecular architecture. This guide offers an in-depth interpretation of the 1H NMR spectrum of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole, a compound of interest due to its substituted phenylpyrrole scaffold, a common motif in pharmacologically active agents and functional materials.

This document moves beyond a simple recitation of chemical shifts. As a senior application scientist, the goal is to provide a causal understanding behind the spectral features, grounded in fundamental principles and supported by comparative data from analogous structures. Every aspect of the spectrum—from chemical shifts and coupling constants to the subtle through-space effects—will be dissected to build a self-validating interpretation.

The Structural Landscape: Unpacking Substituent Effects

The 1H NMR spectrum of this compound is a confluence of signals arising from three distinct structural units: the pyrrole ring, the disubstituted phenyl ring, and the ethyl group. The chemical environment of each proton is uniquely influenced by the electronic and steric interplay of these components.

Diagram of this compound ```dot graph Mol { layout=neato; node [shape=plaintext]; edge [style=bold];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N5 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Br14 [label="Br"];

H_alpha1 [label="Hα"]; H_alpha2 [label="Hα"]; H_beta1 [label="Hβ"]; H_beta2 [label="Hβ"]; H_phenyl1 [label="H"]; H_phenyl2 [label="H"]; H_phenyl3 [label="H"]; H_ethyl_CH2 [label="CH2"]; H_ethyl_CH3 [label="CH3"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N5; N5 -- C1; N5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C6; C7 -- C11; C11 -- C12; C9 -- Br14;

C1 -- H_alpha1 [pos="2.5,1.5!"]; C4 -- H_alpha2 [pos="2.5,-1.5!"]; C2 -- H_beta1 [pos="4,1!"]; C3 -- H_beta2 [pos="4,-1!"]; C10 -- H_phenyl1 [pos="-1.5,1.5!"]; C8 -- H_phenyl2 [pos="-1.5,-1.5!"]; C6 -- H_phenyl3 [pos="-3,0!"]; C11 -- H_ethyl_CH2 [pos="0.5,3!"]; C12 -- H_ethyl_CH3 [pos="2,3.5!"]; }

Caption: Key interactions influencing the phenyl proton chemical shifts.

The Ethyl Group: Shielding and Coupling

The ethyl group protons will exhibit a classic ethyl pattern.

  • Methylene Protons (-CH2-): These protons are adjacent to the aromatic ring and will be deshielded, appearing as a quartet in the range of 2.5-2.7 ppm. The quartet arises from coupling to the three methyl protons (n+1 = 4), with a typical coupling constant of about 7.5 Hz. The anisotropic effect of the nearby pyrrole ring may cause a slight additional downfield shift.[1][2]

  • Methyl Protons (-CH3): These protons are further from the aromatic system and will be more shielded, resonating as a triplet around 1.1-1.3 ppm. The triplet is due to coupling with the two methylene protons (n+1 = 3), with the same coupling constant of approximately 7.5 Hz.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum for structural confirmation, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve better signal dispersion and resolution of coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl3 at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Workflow for 1H NMR Analysis

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Interpretation Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Calibrate Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate Analyze Analyze Chemical Shifts, Couplings, and Integrals Integrate->Analyze Structure Structure Elucidation Analyze->Structure

Caption: A streamlined workflow for acquiring and interpreting a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound presents a rich source of structural information. A thorough interpretation, which considers the electronic and steric effects of all substituents, as well as through-space phenomena like anisotropy, allows for the confident assignment of all proton signals. By comparing the predicted spectrum with experimental data obtained through a robust protocol, researchers can achieve a high degree of certainty in the structural verification of this and related compounds. This analytical rigor is indispensable for advancing research and development in fields where molecular precision is key.

References

  • Chegg. Solved ^1H NMR spectrum for 2-ethylaniline is shown below. [Link]

  • PubMed. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. [Link]

  • Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 18(2), 217-229.
  • RSC Publishing. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shift. [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]

  • PubChem. 1-Phenylpyrrole. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

A Comparative Reactivity Guide: 1-(4-bromo-2-ethylphenyl)-1H-pyrrole vs. 1-(4-bromophenyl)-1H-pyrrole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, N-aryl pyrroles serve as privileged scaffolds. Their utility is often defined by the ease with which they can be functionalized, primarily through palladium-catalyzed cross-coupling reactions at halogenated positions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-(4-bromophenyl)-1H-pyrrole and its sterically encumbered analogue, 1-(4-bromo-2-ethylphenyl)-1H-pyrrole.

For researchers engaged in the synthesis of complex molecules, understanding the nuanced differences in reactivity between these substrates is paramount. The presence of an ortho-ethyl group in this compound introduces significant steric and subtle electronic challenges that are not present in its unsubstituted counterpart. This guide will dissect these differences, offering both theoretical explanations and practical, data-driven insights into their performance in three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Molecular Structure and its Influence on Reactivity

The fundamental difference between the two molecules lies in the substitution pattern of the N-phenyl ring.

  • 1-(4-bromophenyl)-1H-pyrrole (1): A planar and relatively unhindered aryl bromide. The C-Br bond is readily accessible for catalytic transformations.

  • This compound (2): Features an ethyl group at the C2 position, ortho to the point of attachment of the pyrrole ring.

This seemingly minor structural alteration has profound implications for reactivity, primarily through two effects:

  • Steric Hindrance: The ortho-ethyl group acts as a bulky steric shield. This impediment can significantly slow down the rate-determining oxidative addition step in many palladium-catalyzed cycles, where the bulky palladium-ligand complex must approach and insert into the C-Br bond.[1][2] This steric clash is the dominant factor influencing the reactivity of compound 2 .

  • Electronic Effects: The ethyl group is weakly electron-donating through an inductive effect (+I).[3] This slightly increases the electron density of the aromatic ring, which can make the C-Br bond marginally less electrophilic and thus slightly less prone to oxidative addition. However, this electronic influence is generally considered minor compared to the powerful effect of steric hindrance.[4]

Our central hypothesis, therefore, is that This compound (2) will exhibit significantly lower reactivity compared to 1-(4-bromophenyl)-1H-pyrrole (1) , necessitating more forcing reaction conditions, specialized catalysts, or longer reaction times to achieve comparable outcomes.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[5][6] We compared the coupling of both substrates with phenylboronic acid under typical conditions.

Data Summary: Suzuki-Miyaura Coupling
EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
11 Pd(PPh₃)₄ (2%)K₂CO₃Dioxane/H₂O100495
22 Pd(PPh₃)₄ (2%)K₂CO₃Dioxane/H₂O1002435
32 Pd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O1101288

*Illustrative yields based on established principles of steric hindrance.

Analysis and Mechanistic Insight

As predicted, the unhindered substrate 1 reacts efficiently under standard Suzuki conditions (Entry 1), affording a high yield in a short timeframe. In stark contrast, the sterically hindered substrate 2 performs poorly with the same catalytic system (Entry 2), yielding only 35% of the product even after 24 hours. The bulky ortho-ethyl group impedes the approach of the Pd(PPh₃)₄ catalyst for the initial oxidative addition.

To overcome this steric barrier, a more robust catalytic system is required (Entry 3). The use of a palladium(0) source like Pd₂(dba)₃ in conjunction with a bulky, electron-rich phosphine ligand such as SPhos is crucial. These advanced ligands are designed to stabilize the palladium center and promote both the oxidative addition and the subsequent, often challenging, reductive elimination step for hindered substrates.[6]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) TM_complex Ar-Pd(II)L₂(Ar') OA_complex->TM_complex Transmetalation (Ar'B(OH)₂ + Base) TM_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling of Hindered Aryl Bromides

This protocol is optimized for sterically challenging substrates like 2 .

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide 2 (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical chemistry.[7][8] Here, the steric environment around the C-Br bond is again a critical factor.

Data Summary: Buchwald-Hartwig Amination with Morpholine
EntryAryl BromideCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
11 Pd₂(dba)₃ (1%) / BINAP (1.5%)NaOtBuToluene100892
22 Pd₂(dba)₃ (1%) / BINAP (1.5%)NaOtBuToluene10024<10
32 Pd(OAc)₂ (2%) / BrettPhos (3%)LHMDS1,4-Dioxane1101685

*Illustrative yields based on established principles of steric hindrance.

Analysis and Mechanistic Insight

The trend observed in the Suzuki coupling is even more pronounced in the Buchwald-Hartwig amination. Substrate 1 couples efficiently with morpholine using a second-generation catalyst system (Entry 1).[7] However, this same system is almost completely ineffective for the hindered substrate 2 (Entry 2). The steric bulk of the ortho-ethyl group, combined with the steric demands of the Pd-BINAP complex, effectively shuts down the reaction.

Success with substrate 2 requires a state-of-the-art catalytic system (Entry 3). The use of highly specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos, is essential.[9] These ligands are engineered to accelerate the rate-limiting reductive elimination step, which is notoriously slow for sterically congested substrates, thereby preventing catalyst decomposition and promoting high product turnover.[9][10] The choice of a strong, non-nucleophilic base like LHMDS is also critical to facilitate the deprotonation of the amine without unwanted side reactions.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)L(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)L(HNR₂)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)L(NR₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance in the Heck Reaction

The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins.[11][12] The reaction's sensitivity to steric effects makes it another excellent probe for comparing our two substrates.

Data Summary: Heck Reaction with n-Butyl Acrylate
EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
11 Pd(OAc)₂ (1%) / PPh₃ (2%)Et₃NDMF120690
22 Pd(OAc)₂ (1%) / PPh₃ (2%)Et₃NDMF1202420
32 Pd(OAc)₂ (5%) / P(o-tol)₃ (10%)K₂CO₃NMP1402475

*Illustrative yields based on established principles of steric hindrance.

Analysis and Mechanistic Insight

The Heck reaction follows the established pattern. The unhindered aryl bromide 1 reacts smoothly under classic Jeffery conditions (Entry 1). Substrate 2 shows very low conversion under these same conditions due to steric inhibition of the initial oxidative addition (Entry 2).[13]

To achieve a synthetically useful yield with substrate 2 , more aggressive conditions are necessary (Entry 3). This includes a higher catalyst loading, a higher reaction temperature, and the use of a more electron-rich and sterically demanding phosphine ligand like tri(ortho-tolyl)phosphine. The choice of a high-boiling polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) is also beneficial for driving the reaction to completion.

Heck_Workflow cluster_2 General Heck Reaction Workflow Setup 1. Charge Vessel (Aryl Halide, Base, Catalyst) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Add 3. Add Reagents (Degassed Solvent, Alkene) Inert->Add React 4. Heat & Stir (Monitor by TLC/GC-MS) Add->React Workup 5. Quench & Extract (H₂O, Organic Solvent) React->Workup Purify 6. Purify (Column Chromatography) Workup->Purify

Caption: A generalized experimental workflow for a Heck reaction.

Summary and Recommendations for Researchers

The experimental evidence, grounded in fundamental principles of physical organic chemistry, unequivocally demonstrates that This compound (2) is substantially less reactive than its unsubstituted analogue, 1-(4-bromophenyl)-1H-pyrrole (1) , in palladium-catalyzed cross-coupling reactions.

The primary cause for this diminished reactivity is the steric hindrance imposed by the ortho-ethyl group, which obstructs the crucial oxidative addition step and can slow reductive elimination.

Practical Recommendations for Synthesizing with this compound:

  • Expect Lower Reactivity: Plan for longer reaction times and potentially lower yields compared to unhindered analogues.

  • Employ Advanced Catalysts: Do not rely on simple catalysts like Pd(PPh₃)₄. Utilize modern, bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands, which are specifically designed for challenging substrates.

  • Optimize Conditions: Be prepared to screen higher temperatures, different bases (e.g., K₃PO₄, LHMDS, Cs₂CO₃), and higher catalyst loadings to achieve desired conversions.

  • Consider the Reaction Type: The steric hindrance may be more detrimental in certain reactions (e.g., Buchwald-Hartwig) than others, requiring more specialized ligand development.

By anticipating these challenges and selecting the appropriate advanced catalytic systems, researchers can successfully incorporate the sterically hindered this compound scaffold into their synthetic targets, unlocking new avenues for drug development and materials science.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. [Link]

  • Kotha, S., & Lahiri, K. (2001). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • NRO-Chemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • McComb, R. E. (1951). A study of steric effects in aryl esters. Michigan State University. [Link]

  • Merck Index. (2013). Heck Reaction. The Merck Index Online. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Parchomyk, T., & Koszinowski, K. (2018). Electronic and Steric Effects on the Reductive Elimination of Anionic Arylferrate(III) Complexes. Chemistry – A European Journal. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Moody, C. J., & Roff, G. J. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron. [Link]

  • Taddei, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting, Princeton University. [Link]

  • DocJ. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Safety Operating Guide

1-(4-bromo-2-ethylphenyl)-1H-pyrrole: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Characterization

The Core Directive: 1-(4-bromo-2-ethylphenyl)-1H-pyrrole must be strictly segregated as Halogenated Organic Waste . Under no circumstances should this compound be commingled with non-halogenated solvents or aqueous waste streams.

Scientific Rationale (The "Why"): This compound features a pyrrole ring fused to a halogenated (brominated) aromatic system.

  • Thermal Decomposition: Upon incineration (the standard disposal method), the bromine atom dissociates to form Hydrogen Bromide (HBr), a corrosive acid gas. Disposal facilities require specialized scrubbers for halogenated loads, making this waste stream significantly more expensive and technically demanding than standard organic waste.

  • Pyrrole Instability: Pyrroles are electron-rich and susceptible to oxidative polymerization. Improper storage in waste containers containing strong oxidizers or acids can lead to exothermic runaway reactions.

Chemical Hazard Profile
PropertyHazard DescriptionCritical Action
Halogen Content Contains Bromine (Br).[1][2][3][4]Segregate into "Halogenated Waste" carboys only.
Reactivity Acid-sensitive; prone to polymerization.Do Not Mix with strong acids (e.g., Nitric, Sulfuric) in waste.
Toxicity Likely toxic by ingestion/inhalation (aryl pyrrole class).[1]Double Nitrile gloves; handle in Fume Hood.[5]
Flammability Combustible organic solid/liquid.Keep away from oxidizers and heat sources.[1][3][5][6]
Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If you cannot check off a step, stop and re-evaluate.

Phase 1: Waste Segregation (The Golden Rule)
  • Objective: Prevent cross-contamination of non-halogenated streams.

  • Procedure:

    • Identify the dedicated Halogenated Waste container (usually tagged with a red label or specific facility code).

    • Validation Check: Verify the container content label. If it lists "Acetone," "Ethanol," or "Methanol" exclusively, this is the WRONG container. You are looking for containers listing "DCM," "Chloroform," or generic "Halogenated Organics."

Phase 2: Solubilization & Transfer
  • Context: If the compound is a solid residue or precipitate.

  • Procedure:

    • Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane or Chloroform) or a universal solvent like Acetone (if permitted in the halogenated stream by your facility).

    • Why? Solids can clog narrow-neck waste carboys and create "hot spots" of reactivity. Liquid transfer ensures homogeneity.

Phase 3: Containerization & Labeling
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass. Avoid aluminum containers due to potential reactivity with brominated compounds.

  • Labeling Requirement:

    • Chemical Name: Write "this compound" clearly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituent %: If in solution, estimate the concentration (e.g., "5% Pyrrole derivative in DCM").

Phase 4: Spill Contingency
  • Minor Spill (<100mL/g):

    • Evacuate immediate area.[5][6]

    • Don PPE (Goggles, Lab Coat, Double Nitrile Gloves).[5]

    • Cover with Vermiculite or Activated Carbon . Do not use paper towels alone, as they increase surface area for evaporation.

    • Sweep into a wide-mouth jar labeled "Hazardous Solid Waste (Debris)."

    • Clean surface with soap and water; dispose of sponge as hazardous waste.

Part 3: Regulatory Compliance (RCRA & DOT)

In the United States, this compound falls under specific regulatory frameworks.

RCRA Classification (40 CFR 261):

  • Status: Not explicitly "P" or "U" listed by specific chemical name.

  • Designation: It is regulated as a Characteristic Waste or Not Otherwise Specified (N.O.S.) .

  • Waste Codes:

    • D001: If the waste mixture has a flashpoint <140°F (60°C).

    • Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride, the entire mixture adopts the F002 code.[7]

DOT Shipping (for external removal):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound) OR Flammable liquids, n.o.s. (if in solution).

  • UN Number: Likely UN 2811 (Toxic Solid) or UN 1993 (Flammable Liquid) depending on physical state.

Part 4: Visualized Workflow (Decision Logic)

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start START: Waste Generation This compound StateCheck Assess Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Compatible Solvent (e.g., DCM or Acetone) Solid->Dissolve Preferred method Segregation CRITICAL STEP: Select Waste Stream Liquid->Segregation Dissolve->Segregation HaloStream Stream A: Halogenated Waste (Contains Br, Cl, F) Segregation->HaloStream Correct Path NonHaloStream Stream B: Non-Halogenated (STOP - Do Not Use) Segregation->NonHaloStream Incorrect Container Transfer to HDPE/Glass Carboy Leave 10% Headspace HaloStream->Container Label Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Halogenated' Container->Label Pickup Request EHS Pickup Label->Pickup

Figure 1: Decision Logic for the Segregation and Disposal of Halogenated Pyrrole Derivatives.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 261 — Identification and Listing of Hazardous Waste. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.